3-Fluoro-1-benzothiophene-2-carbonitrile
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Overview
Description
3-Fluoro-1-benzothiophene-2-carbonitrile: is a heterocyclic compound that features a benzothiophene core substituted with a fluorine atom at the third position and a cyano group at the second position. Benzothiophenes are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and material science.
Scientific Research Applications
Chemistry:
Building Blocks: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Material Science: Incorporated into organic semiconductors and organic light-emitting diodes (OLEDs) due to their electronic properties.
Biology and Medicine:
Drug Discovery: Benzothiophene derivatives are explored for their potential as kinase inhibitors, antimicrobial agents, and anticancer drugs.
Pharmacological Properties: Exhibits anti-inflammatory, antimicrobial, and anticancer activities.
Industry:
Corrosion Inhibitors: Utilized in industrial chemistry as corrosion inhibitors.
Future Directions
While specific future directions for 3-Fluoro-1-benzothiophene-2-carbonitrile are not mentioned in the available resources, thiophene derivatives continue to attract interest due to their potential as biologically active compounds . They are essential in medicinal chemistry for the development of advanced compounds with a variety of biological effects .
Mechanism of Action
Target of Action
It’s known that the 1-benzothiophene scaffold, which is a basic structural fragment of this compound, forms the basis of a number of antimicrobial, antitumor, antifungal drugs, hormonal modulators, and antioxidants . The biological activity of benzothiophenes is achieved primarily via functionalization at positions 2 and 3 of the thiophene ring .
Mode of Action
The synthesis of such compounds is realized mainly via a tandem of nucleophilic substitution – intramolecular condensation reactions . Sulfides, thiols, and thiourea are employed as S-nucleophiles .
Biochemical Pathways
The synthesis of such compounds involves recyclization of 1,2-benzothiazoles by the action of carbanions .
Result of Action
Benzothiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Action Environment
The synthesis of such compounds requires careful selection of reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions:
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Nucleophilic Substitution and Intramolecular Condensation:
Starting Materials: 2-fluorobenzonitrile and S-(cyanomethyl) O-ethyl carbodithionate.
Reaction Conditions: The reaction is typically carried out in a polar aprotic solvent like dimethyl sulfoxide (DMSO) in the presence of a strong non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
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Microwave-Assisted Synthesis:
Chemical Reactions Analysis
Types of Reactions:
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Nucleophilic Substitution:
Reagents and Conditions: Commonly involves nucleophiles like thiols or sulfides in the presence of bases.
Products: Formation of various substituted benzothiophenes depending on the nucleophile used.
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Oxidation and Reduction:
Reagents and Conditions: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride.
Products: Oxidation can lead to sulfoxides or sulfones, while reduction can yield thiols or thioethers.
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Cyclization Reactions:
Reagents and Conditions: Involves cyclization of intermediates under acidic or basic conditions.
Products: Formation of polycyclic structures with potential biological activities.
Comparison with Similar Compounds
3-Amino-1-benzothiophene-2-carbonitrile: Similar structure but with an amino group instead of a fluorine atom.
2-Fluorobenzonitrile: Lacks the benzothiophene ring but shares the fluorine and cyano substituents.
Thieno[2,3-b]pyridines: Structurally related compounds with a fused pyridine ring.
Uniqueness:
Fluorine Substitution: The presence of a fluorine atom at the third position enhances the compound’s electronic properties and biological activity.
Versatility: The compound’s ability to undergo various chemical reactions makes it a valuable intermediate in synthetic chemistry.
Properties
IUPAC Name |
3-fluoro-1-benzothiophene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4FNS/c10-9-6-3-1-2-4-7(6)12-8(9)5-11/h1-4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYXBWVBQDDLXEM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4FNS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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